

An In-depth Technical Guide to the Physicochemical Properties of Griseochelin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseochelin is a carboxylic acid ionophore antibiotic produced by strains of the bacterium Streptomyces griseus.[1][2] As an ionophore, it is characterized by its ability to transport ions across lipid membranes, thereby disrupting the essential ion gradients required for microbial survival. This unique mechanism of action makes Griseochelin a subject of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the known physicochemical properties of Griseochelin, including detailed experimental methodologies and visual representations of its mechanism and experimental workflows.

Physicochemical Properties

The fundamental physicochemical characteristics of **Griseochelin** are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of potential drug delivery systems.



Property	Value	Source
Molecular Formula	СззН60О7	[1][2]
Molecular Weight	568.8 g/mol	
Appearance	Colorless Crystals	_
Melting Point	72-77 °C	_
Solubility	Soluble in Chloroform. Forms water-insoluble salts with mono- and divalent cations.	[1]
рКа	4.39 (Predicted)	

Spectral Data

Detailed spectral analyses, including Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, were instrumental in the initial structure elucidation of **Griseochelin**. While the original publications confirm the use of these techniques, specific quantitative data is not readily available in publicly accessible documents. The following tables are structured to incorporate this data once it becomes available.

Infrared (IR) Spectroscopy

The IR spectrum of **Griseochelin** would be expected to show characteristic absorption bands for its functional groups, notably a broad O-H stretch from the carboxylic acid and alcohol groups, C-H stretching from the alkyl chains, and a strong C=O stretch from the carboxylic acid.

Absorption Band (cm ⁻¹)	Functional Group Assignment
Data not available	O-H stretch (Carboxylic acid, Alcohols)
Data not available	C-H stretch (Alkyl)
Data not available	C=O stretch (Carboxylic acid)
Data not available	C-O stretch



Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of **Griseochelin**, aiding in the confirmation of its elemental composition and structural features.

m/z	Ion Assignment
Data not available	[M+H]+ or [M-H] ⁻
Data not available	Fragment ions

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the precise connectivity and stereochemistry of the complex **Griseochelin** molecule.

¹H NMR Chemical Shifts (ppm)

Proton	Chemical Shift (δ)
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| Data not available | |

¹³C NMR Chemical Shifts (ppm)

Carbon	Chemical Shift (δ)
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| Data not available | |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of **Griseochelin**, based on standard methods for natural product chemistry.

Isolation and Purification of Griseochelin







The isolation of **Griseochelin** from Streptomyces griseus typically involves a multi-step process to separate the antibiotic from the culture broth and other metabolites.

- Fermentation:Streptomyces griseus is cultured in a suitable liquid medium under optimal conditions for antibiotic production.
- Extraction: The culture broth is separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with an organic solvent, such as ethyl acetate or chloroform, to partition the lipophilic **Griseochelin** into the organic phase.
- Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Purification: The crude extract is subjected to one or more rounds of
 column chromatography (e.g., silica gel chromatography) using a gradient of solvents to
 separate Griseochelin from other compounds. Fractions are collected and analyzed for
 antimicrobial activity to identify those containing the desired antibiotic.
- Crystallization: The purified fractions are concentrated, and **Griseochelin** is crystallized from a suitable solvent to obtain a pure, crystalline product.

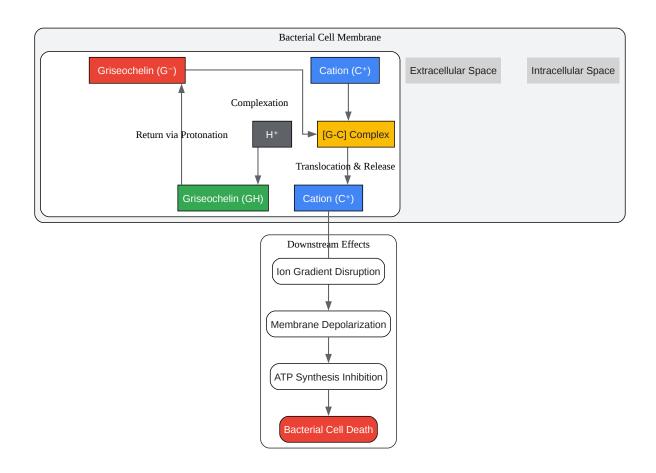


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